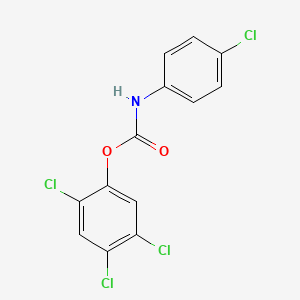
2,4,5-Trichlorophenyl N-(4-chlorophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-Trichlorophenyl N-(4-chlorophenyl)carbamate is an organochlorine compound with the molecular formula C13H7Cl4NO2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of multiple chlorine atoms, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trichlorophenyl N-(4-chlorophenyl)carbamate typically involves the reaction of 2,4,5-trichlorophenol with 4-chloroaniline in the presence of a carbamoylating agent. Commonly used carbamoylating agents include phosgene, triphosgene, or carbonyldiimidazole. The reaction is usually carried out under controlled conditions, such as low temperature and inert atmosphere, to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is essential for efficient production.
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trichlorophenyl N-(4-chlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated phenyl carbamates.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce less chlorinated carbamates. Substitution reactions result in various substituted phenyl carbamates.
Scientific Research Applications
2,4,5-Trichlorophenyl N-(4-chlorophenyl)carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of 2,4,5-Trichlorophenyl N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trichlorophenol: A precursor used in the synthesis of 2,4,5-Trichlorophenyl N-(4-chlorophenyl)carbamate.
4-Chloroaniline: Another precursor involved in the synthesis.
2,4,5-Trichlorophenyl N-(3,4-dichlorophenyl)carbamate: A structurally similar compound with different substitution patterns.
Uniqueness
This compound is unique due to its specific arrangement of chlorine atoms and the presence of both phenyl and carbamate functional groups
Properties
CAS No. |
99585-52-1 |
|---|---|
Molecular Formula |
C13H7Cl4NO2 |
Molecular Weight |
351.0 g/mol |
IUPAC Name |
(2,4,5-trichlorophenyl) N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C13H7Cl4NO2/c14-7-1-3-8(4-2-7)18-13(19)20-12-6-10(16)9(15)5-11(12)17/h1-6H,(H,18,19) |
InChI Key |
KGUKBSITAGAKSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)OC2=CC(=C(C=C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















